molecular formula C8H15N3S B13510906 5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 66921-12-8

5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B13510906
CAS No.: 66921-12-8
M. Wt: 185.29 g/mol
InChI Key: RNTBONALRZIWJA-UHFFFAOYSA-N
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Description

5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of butyl and ethyl substituents at the 5th and 4th positions, respectively, and a thiol group at the 3rd position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol can be achieved through various methods. One common approach involves the cyclization of hydrazides with isothiocyanates. For instance, the reaction of butyl hydrazide with ethyl isothiocyanate under acidic conditions can yield the desired triazole compound. Another method involves the use of amidrazones and aldehydes in the presence of ceric ammonium nitrate as a catalyst, which facilitates oxidative cyclization to form the triazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-induced cyclodehydration and environmentally benign solvents like polyethylene glycol can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides are commonly used.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4H-1,2,4-triazole-3-thiol: Lacks the butyl and ethyl substituents but shares the triazole and thiol functionalities.

    5-methyl-4-ethyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a butyl group.

    5-butyl-4-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

5-butyl-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both butyl and ethyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .

Properties

CAS No.

66921-12-8

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

3-butyl-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H15N3S/c1-3-5-6-7-9-10-8(12)11(7)4-2/h3-6H2,1-2H3,(H,10,12)

InChI Key

RNTBONALRZIWJA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNC(=S)N1CC

Origin of Product

United States

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